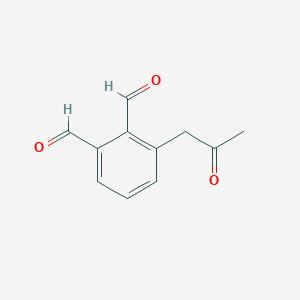

1-(2,3-Diformylphenyl)propan-2-one

説明

1-(2,3-Diformylphenyl)propan-2-one is a ketone derivative featuring two formyl groups (-CHO) at the 2- and 3-positions of the benzene ring and a propan-2-one (acetone) moiety. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency . Its spectroscopic data (NMR, IR) align with prior reports in Chem. Commun. (2013), confirming its structural integrity .

特性

分子式 |

C11H10O3 |

|---|---|

分子量 |

190.19 g/mol |

IUPAC名 |

3-(2-oxopropyl)phthalaldehyde |

InChI |

InChI=1S/C11H10O3/c1-8(14)5-9-3-2-4-10(6-12)11(9)7-13/h2-4,6-7H,5H2,1H3 |

InChIキー |

JKCUVPSMPZNMQN-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC1=C(C(=CC=C1)C=O)C=O |

製品の起源 |

United States |

生物活性

1-(2,3-Diformylphenyl)propan-2-one, a compound derived from the structural motif of chalcones, has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with 1-(2,3-Diformylphenyl)propan-2-one, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-(2,3-Diformylphenyl)propan-2-one can be represented as follows:

This compound features a propanone backbone with two formyl groups attached to a phenyl ring. The presence of these functional groups is believed to enhance its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to 1-(2,3-Diformylphenyl)propan-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on chalcone derivatives have shown that they can induce apoptosis in breast cancer cells (MCF-7), highlighting their potential as anticancer agents .

Table 1: Cytotoxic Effects of Chalcone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2,3-Diformylphenyl)propan-2-one | MCF-7 | TBD | Induction of apoptosis |

| Chalcone A | MCF-7 | 20 | Cell cycle arrest |

| Chalcone B | HeLa | 15 | Reactive oxygen species generation |

Note: TBD = To Be Determined based on further studies.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The ability to scavenge free radicals can prevent oxidative stress-related damage in cells. In vitro assays have demonstrated that 1-(2,3-Diformylphenyl)propan-2-one may possess significant antioxidant capacity, which could contribute to its overall therapeutic potential .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity positions 1-(2,3-Diformylphenyl)propan-2-one as a candidate for further exploration in anti-inflammatory therapies.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

- Study on MCF-7 Cells :

-

In Vivo Studies :

- Animal models treated with chalcone derivatives showed reduced tumor size and improved survival rates.

- These findings support the need for clinical trials to assess the safety and efficacy of 1-(2,3-Diformylphenyl)propan-2-one in cancer therapy.

類似化合物との比較

1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one

- Structure : Differs by replacing formyl groups with difluoromethoxy (-O-CF₂H) substituents.

- Molecular Formula : C₁₁H₁₀F₄O₃ (Molar Mass: 266.19 g/mol) .

- Physical Properties :

- Key Differences: The electronegative fluorine atoms enhance stability and alter lipophilicity compared to the formyl groups in the target compound.

1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2aa)

- Structure: Incorporates a tetrahydroisoquinoline ring and a 4-methoxyphenyl group.

- Spectral Data :

- Key Differences: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing formyl groups in the target compound.

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

- Structure : Features a piperidine ring (cyclic amine) attached to the propan-2-one moiety.

- Key Differences :

1-(2,3-Dihydro-1H-inden-2-yl)propan-2-one

- Structure : Contains a fused indene ring system instead of a benzene ring.

- Key Differences :

- The indene’s conjugated π-system may increase stability and alter UV-Vis absorption profiles.

- The ketone’s proximity to the indene ring could facilitate unique cyclization pathways, unlike the formyl-substituted benzene in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。